![molecular formula C11H13N3O5 B14227321 Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate CAS No. 539856-40-1](/img/structure/B14227321.png)
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H13N3O5 This compound is characterized by the presence of a hydrazinylidene group attached to a methoxy-nitrophenyl ring and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of 2-methoxy-4-nitrophenylhydrazine with methyl 2-bromo-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinylidene group can be oxidized to form corresponding azides or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Azide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group is particularly important for its interaction with biological molecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]acetate
- Ethyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate
- Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]butanoate
Uniqueness
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and nitro groups on the phenyl ring, along with the hydrazinylidene and propanoate ester groups, makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
539856-40-1 |
|---|---|
Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
methyl 2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O5/c1-7(11(15)19-3)12-13-9-5-4-8(14(16)17)6-10(9)18-2/h4-6,13H,1-3H3 |
InChI Key |
KFGZIAUVOSWIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(Azidomethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14227242.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
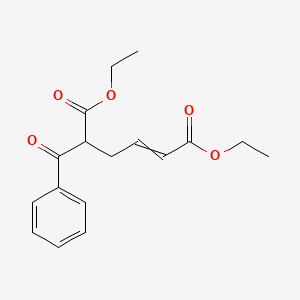
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
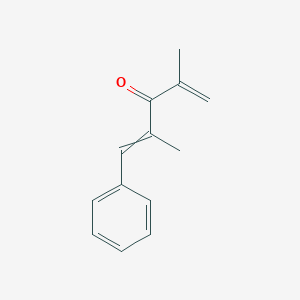
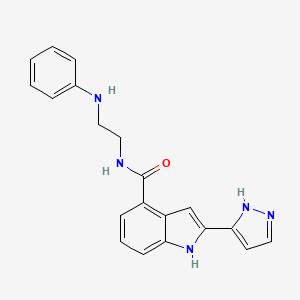
![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)
![N-[3-(Trimethoxysilyl)propyl]propan-2-imine](/img/structure/B14227292.png)
![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
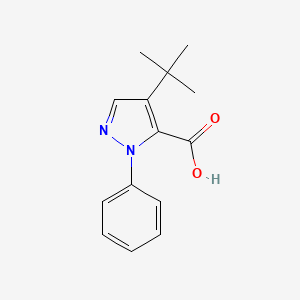
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
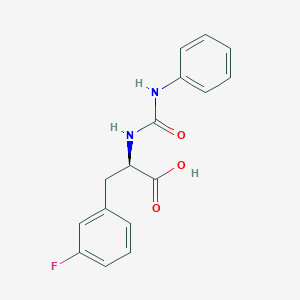
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
